molecular formula C22H26O8 B8033867 Olivil monoacetate

Olivil monoacetate

Cat. No.: B8033867
M. Wt: 418.4 g/mol
InChI Key: YCWJRVPTFUUJIS-NPFVIJTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olivil monoacetate involves several steps, starting from the extraction of olivil from natural sources. The olivil is then acetylated to form this compound. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of olivil from plant materials, followed by acetylation using acetic anhydride. The reaction conditions are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Olivil monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

    Chemistry: It is used as a model compound for studying lignan chemistry and its reactivity.

    Biology: Its antioxidant properties make it a subject of interest in biological studies, particularly in understanding its role in protecting cells from oxidative stress.

    Medicine: Research has explored its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the development of natural product-based antioxidants and other bioactive compounds

Mechanism of Action

The mechanism of action of olivil monoacetate primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The phenolic hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetylated structure, which can influence its solubility, reactivity, and biological activity. The acetylation can enhance its stability and modify its interaction with biological targets, making it distinct from other lignans .

Properties

IUPAC Name

[(2S,3R,4S)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-13(23)29-11-16-21(15-5-7-18(25)20(9-15)28-3)30-12-22(16,26)10-14-4-6-17(24)19(8-14)27-2/h4-9,16,21,24-26H,10-12H2,1-3H3/t16-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWJRVPTFUUJIS-NPFVIJTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(OCC1(CC2=CC(=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](OC[C@@]1(CC2=CC(=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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